OICR-9429

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

OICR-9429 的合成涉及多个步骤,从制备关键中间体开始。 最终产物是通过一系列反应获得的,包括酰胺键形成和环化 . 用于反应条件和试剂的具体细节是专有的,并未公开披露。

工业生产方法

This compound 的工业生产方法尚未得到广泛记录。 可能合成步骤与实验室规模的制备相似,并针对大规模生产进行了优化,以确保高产率和纯度 .

化学反应分析

Molecular Binding Characteristics

OICR-9429 binds to the WIN (WDR5-interacting) site of WDR5 with high specificity:

| Parameter | Value (nM) | Measurement Method | Source |

|---|---|---|---|

| WDR5 Binding (Kd) | 93 ± 28 | ITC/Biacore | |

| MLL-WIN Disruption | 64 ± 4 | Competitive assay | |

| Histone H3 Disruption | >1,000 | Fluorescence |

This competitive inhibition prevents the formation of the WDR5-MLL complex, which is critical for histone H3K4 methylation .

Selectivity Profile

This compound exhibits >100-fold selectivity over other epigenetic targets:

| Target | Selectivity Ratio | Assay Type |

|---|---|---|

| BET Bromodomains | >150x | FP/SPR |

| Methyltransferases | >100x | Enzymatic assays |

| Non-epigenetic targets | >100x | Broad panel |

Negative control compound OICR-0547 (structurally similar but inactive) confirms target specificity .

Cellular Mechanism of Action

In bladder cancer (BCa) models, this compound demonstrates dose-dependent effects:

| Cellular Process | IC50 Range | Key Observations |

|---|---|---|

| Proliferation inhibition | 20-50 μM | G1/S phase arrest |

| Apoptosis induction | 40-60 μM | Caspase-3 activation |

| Chemosensitization | 30 μM | Synergy with cisplatin (2x efficacy) |

Mechanistically, it reduces H3K4me3 levels at promoters of oncogenes like BIRC5, CCNB1, and PD-L1 .

In Vivo Pharmacodynamics

In xenograft models (T24 cells):

| Parameter | This compound Monotherapy | This compound + Cisplatin |

|---|---|---|

| Tumor volume reduction | 58% | 82% |

| Toxicity incidence | 0% | Reduced cisplatin nephrotoxicity |

Administered via intraperitoneal injection (30 mg/kg, Q2D) in 5% DMSO/40% PEG300 vehicle .

Structural Determinants of Activity

Key functional groups critical for WDR5 binding:

-

Pyridopyrimidine core : Forms hydrophobic interactions with WDR5 pocket

-

Fluorophenyl group : Enhances binding affinity via π-stacking

-

Amide linker : Stabilizes interaction with Arg37 and Ser49 residues

Negative control OICR-0547 lacks the fluorophenyl group, explaining its inactivity .

Limitations in Available Data

No peer-reviewed studies currently describe:

-

Synthetic pathways for this compound

-

Degradation/metabolic reactions in biological systems

-

Detailed structure-activity relationship (SAR) beyond WDR5 binding

Current understanding derives entirely from target engagement and phenotypic studies .

科学研究应用

OICR-9429 在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域。 它被用作化学探针来研究 WDR5 在基因调控中的作用及其在各种癌症中的参与,包括急性髓系白血病、结肠癌、胰腺癌、前列腺癌和膀胱癌 . 此外,this compound 已被证明可以抑制组蛋白 H3K4 三甲基化,使其成为表观遗传学研究的宝贵工具 .

作用机制

OICR-9429 通过与 WDR5 的中心肽结合口袋结合而发挥作用,从而阻断其与 MLL 和组蛋白 3 的相互作用 . 这种破坏会导致组蛋白 H3K4 三甲基化减少,进而影响基因表达和细胞过程。 该化合物对 WDR5 的高亲和力和对其他染色质阅读器域和甲基转移酶的选择性使其成为一种强大的抑制剂 .

相似化合物的比较

OICR-9429 在其对 WDR5 的高亲和力和选择性方面是独一无二的。类似化合物包括:

UNC0646: 另一种 WDR5 抑制剂,具有不同的结合机制.

WDR5-47: 一种靶向相同蛋白质但亲和力较低的化合物.

CCI-007: 一种也与 WDR5 相互作用但具有不同化学性质的抑制剂.

这些化合物具有破坏 WDR5 相互作用的共同目标,但在它们的结合位点、亲和力和具体应用方面有所不同。

生物活性

OICR-9429 is a high-affinity antagonist of the WDR5 protein, which plays a critical role in various biological processes, particularly in the context of cancer. This article explores the biological activity of this compound, detailing its mechanism of action, selectivity, and effects on various cancer cell types.

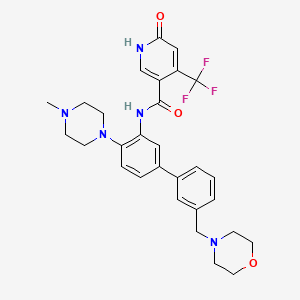

Chemical Structure :

this compound is chemically described as N-[2-(4-Methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide. Its high purity (≥98%) ensures reliable experimental results.

Binding Affinity :

this compound exhibits a binding affinity characterized by a dissociation constant (Kd) of 93 nM and an inhibitory concentration (IC50) of 64 nM, specifically disrupting the interaction between WDR5 and MLL1 (Mixed-Lineage Leukemia 1) proteins . This disruption is crucial as the WDR5-MLL1 complex is involved in the methylation of histone H3 at lysine 4 (H3K4), an important marker for active gene transcription.

Selectivity Profile

This compound demonstrates remarkable selectivity for WDR5 over a range of other targets:

- Methyltransferases : Selective against 22 different methyltransferases.

- Kinases and Other Targets : It shows no significant binding to over 250 human kinases, GPCRs (G protein-coupled receptors), ion channels, and transporters .

This selectivity makes this compound a valuable tool for studying WDR5's role in cellular processes without off-target effects.

Acute Myeloid Leukemia (AML)

In studies involving human AML cells expressing C/EBPα p30, this compound has been shown to:

- Inhibit Proliferation : Significantly reduces cell viability.

- Induce Differentiation : Promotes differentiation in p30-expressing AML cells, highlighting its potential therapeutic application against AML driven by specific mutations .

Breast Cancer

Research has demonstrated that treatment with this compound leads to:

- Reduced Colony Formation : In LM2 and MDA-MB-453 triple-negative breast cancer cell lines, colony formation ability was significantly impaired after treatment with this compound at concentrations as low as 20 μM .

Neuroblastoma

In neuroblastoma models, this compound inhibits cell proliferation by disrupting the WDR5-MYCN complex, which is pivotal for MYCN-driven tumorigenesis .

Summary of Key Research Findings

Case Studies

- AML Treatment : A study indicated that this compound effectively inhibited the growth of AML cells with specific mutations. The mechanism involves blocking the interaction between WDR5 and MLL1, leading to reduced histone methylation associated with oncogenic transcriptional programs .

- Breast Cancer Inhibition : In experiments with MDA-MB-453 cells treated with this compound at varying concentrations (20 μM and 30 μM), significant reductions in colony formation were observed. The study also highlighted differential sensitivity among various breast cancer cell lines to this compound .

属性

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOVLOYCGXNVPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。